Methyl 4,4-difluoropiperidine-3-carboxylate hydrochloride
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Overview
Description
“Methyl 4,4-difluoropiperidine-3-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1784863-98-4 . It has a molecular weight of 215.63 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C7H11F2NO2.ClH/c1-12-6 (11)5-4-10-3-2-7 (5,8)9;/h5,10H,2-4H2,1H3;1H
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
“this compound” is a powder . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Large-Scale Carboxylation Process
Methyl 4,4-difluoropiperidine-3-carboxylate hydrochloride plays a role in large-scale carboxylation processes. Kestemont et al. (2021) reported its use in a continuous flow process for carboxylation, crucial for medicinal chemistry research programs. This method, involving N-Boc-directed α-deprotonation and subsequent trapping with CO2 gas, enabled the safe and scalable preparation of carboxylic acid (Kestemont et al., 2021).
Synthesis of Fluorinated Piperidines
Surmont et al. (2010) focused on the synthesis of 4-substituted 3,3-difluoropiperidines, a class valuable in medicinal chemistry. They developed a method involving the addition of ethyl bromodifluoroacetate to acrylonitriles, followed by several reduction and lactamization steps, demonstrating the versatility of difluoropiperidines in synthesis (Surmont et al., 2010).
New Synthetic Pathways
Verniest et al. (2008) described a new synthetic pathway towards valuable 3,3-difluoropiperidines, starting from delta-chloro-alpha,alpha-difluoroimines. Their methodology included electrophilic fluorination and hydride reduction, establishing the first synthesis of N-protected 3,3-difluoropipecolic acid, another important fluorinated amino acid (Verniest et al., 2008).
Synthesis of 3-Alkoxy-4,4-difluoropiperidines
Surmont et al. (2009) reported the first-time synthesis of 3-alkoxy-4,4-difluoropiperidines, highlighting their importance as building blocks in agrochemical and pharmaceutical chemistry. This synthesis involved deoxofluorination of piperidinones and selective N- and O-deprotections, demonstrating the compound's potential in creating complex chemical structures (Surmont et al., 2009).
Enantioselective Benzylation
Wang et al. (2018) investigated the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, obtaining chiral 3-benzylpiperidine compounds. This approach is significant for the preparation of biologically active compounds with a chiral piperidine backbone, indicating the importance of this compound in enantioselective synthesis (Wang et al., 2018).
NMR Spectroscopy and Conformational Studies
Yousif and Roberts (1968) utilized fluorine magnetic resonance spectroscopy to measure the inversion rates of 4,4-difluoropiperidine, an essential aspect in understanding the conformational behavior of such molecules. This study provided valuable insights into the energy dynamics of the compound (Yousif & Roberts, 1968).
Safety and Hazards
The compound has been classified with the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . These represent hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . The precautionary statements associated with it are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
methyl 4,4-difluoropiperidine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2.ClH/c1-12-6(11)5-4-10-3-2-7(5,8)9;/h5,10H,2-4H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUFIAXOLPYJJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCCC1(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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